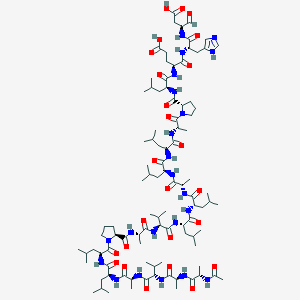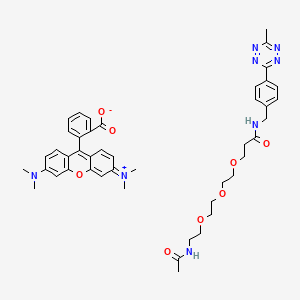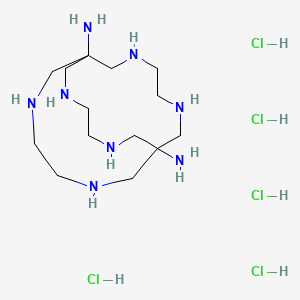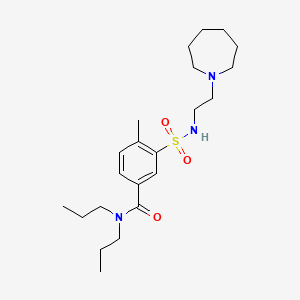
BChE-IN-29
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le BChE-IN-29 est un inhibiteur sélectif de la butyrylcholinestérase, une enzyme qui hydrolyse les esters de choline, y compris l'acétylcholine. La butyrylcholinestérase est largement distribuée dans le système nerveux et joue un rôle dans la neurotransmission cholinergique. Le this compound a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement des maladies neurodégénératives telles que la maladie d'Alzheimer.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du BChE-IN-29 implique généralement la quaternisation de la partie quinuclidine des dérivés de la cinchonidine avec divers groupes tels que des groupes méthyle, benzyle et benzyle substitué. Les conditions de réaction comprennent souvent l'utilisation de solvants organiques et de températures contrôlées pour assurer l'obtention du produit souhaité .
Méthodes de production industrielle : La production industrielle du this compound peut impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires à celles utilisées en laboratoire. Le processus peut inclure des étapes de purification et de contrôle qualité pour garantir la cohérence et l'efficacité du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le BChE-IN-29 subit diverses réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou le retrait d'hydrogène.
Réduction : Implique l'ajout d'hydrogène ou le retrait d'oxygène.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les conditions impliquent souvent des températures, des niveaux de pH et des solvants spécifiques pour faciliter les réactions .
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers analogues substitués du this compound .
Applications De Recherche Scientifique
Le BChE-IN-29 a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier l'inhibition de la butyrylcholinestérase et son rôle dans divers processus chimiques.
Biologie : Aide à comprendre les fonctions biologiques de la butyrylcholinestérase et ses interactions avec d'autres biomolécules.
Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement des maladies neurodégénératives telles que la maladie d'Alzheimer.
Industrie : Utilisé dans le développement de tests diagnostiques et d'agents thérapeutiques ciblant la butyrylcholinestérase
5. Mécanisme d'action
Le this compound exerce ses effets en inhibant sélectivement la butyrylcholinestérase. Le composé se lie au site actif de l'enzyme, l'empêchant d'hydrolyser l'acétylcholine et d'autres esters de choline. Cette inhibition contribue à maintenir des niveaux plus élevés d'acétylcholine dans le système nerveux, ce qui est bénéfique dans les conditions où la neurotransmission cholinergique est altérée, comme dans la maladie d'Alzheimer .
Composés similaires :
Dérivés de la cinchonidine : Similaires en structure et en fonction, utilisés comme inhibiteurs sélectifs de la butyrylcholinestérase.
Lutéoline : Un composé naturel ayant une activité inhibitrice contre la butyrylcholinestérase.
Silymarine : Un autre composé naturel ayant une double activité inhibitrice contre l'acétylcholinestérase et la butyrylcholinestérase
Unicité : Le this compound est unique en raison de sa forte sélectivité et de sa puissance dans l'inhibition de la butyrylcholinestérase par rapport à d'autres composés similaires. Cette sélectivité en fait un candidat prometteur pour les applications thérapeutiques ciblant les maladies neurodégénératives .
Mécanisme D'action
BChE-IN-29 exerts its effects by selectively inhibiting butyrylcholinesterase. The compound binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine and other esters of choline. This inhibition helps maintain higher levels of acetylcholine in the nervous system, which is beneficial in conditions where cholinergic neurotransmission is impaired, such as in Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Cinchonidine derivatives: Similar in structure and function, used as selective inhibitors of butyrylcholinesterase.
Luteolin: A natural compound with inhibitory activity against butyrylcholinesterase.
Silymarin: Another natural compound with dual inhibitory activity against acetylcholinesterase and butyrylcholinesterase
Uniqueness: BChE-IN-29 is unique due to its high selectivity and potency in inhibiting butyrylcholinesterase compared to other similar compounds. This selectivity makes it a promising candidate for therapeutic applications targeting neurodegenerative diseases .
Propriétés
Formule moléculaire |
C22H37N3O3S |
|---|---|
Poids moléculaire |
423.6 g/mol |
Nom IUPAC |
3-[2-(azepan-1-yl)ethylsulfamoyl]-4-methyl-N,N-dipropylbenzamide |
InChI |
InChI=1S/C22H37N3O3S/c1-4-13-25(14-5-2)22(26)20-11-10-19(3)21(18-20)29(27,28)23-12-17-24-15-8-6-7-9-16-24/h10-11,18,23H,4-9,12-17H2,1-3H3 |
Clé InChI |
QEXXJYUNSPANQT-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C(=O)C1=CC(=C(C=C1)C)S(=O)(=O)NCCN2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12383790.png)
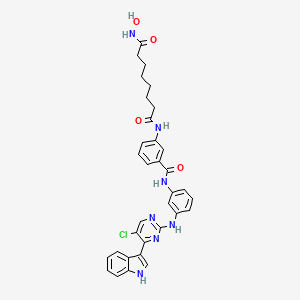



![[Des-Arg10]-HOE I40](/img/structure/B12383828.png)
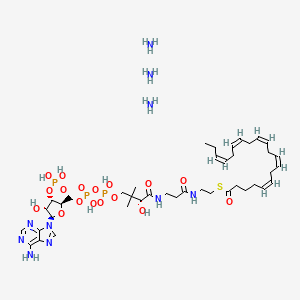

![(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid](/img/structure/B12383835.png)
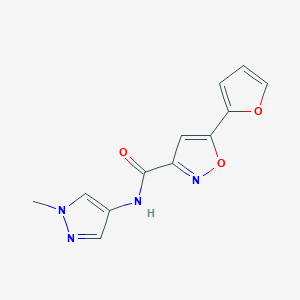
![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide](/img/structure/B12383852.png)
